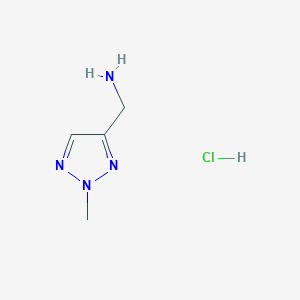
2-(Difluoromethyl)cyclopropane-1-carboxylic acid
Overview
Description
“2-(Difluoromethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C5H6F2O2 . It has a molecular weight of 136.1 . It is stored at refrigerator temperature and appears in the form of an oil .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C5H6F2O2 . This indicates that the compound consists of 5 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“this compound” is an oil-like substance stored at refrigerator temperature . It has a molecular weight of 136.1 . The predicted boiling point is 208.5±15.0 °C, and the predicted density is 1.425±0.06 g/cm3 .Scientific Research Applications
Biological Activities and Synthesis
Cyclopropane-containing compounds like 1-aminocyclopropane-1-carboxylic acid and its analogs demonstrate a broad range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. This makes them significant in scientific research for their potential therapeutic applications. The isolation, characterization, synthesis strategies, and biological activities of these compounds have been extensively studied (Coleman & Hudson, 2016).
Synthesis and Characterization
The synthesis of glycosyl esters of cyclopropane carboxylic acid, including 2,2-dimethylcyclopropane carboxylic acid, has been achieved with yields ranging from 40.5% to 59.7%. This indicates their potential as lead compounds due to their biological activity (Tian Li, 2009).
Inhibition Studies
Cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid are examples of compounds structurally analogous to 1-aminocyclopropane-1-carboxylic acid. They have been found to inhibit wound ethylene in fruit, providing insights into their potential use in agricultural research (Dourtoglou & Koussissi, 2000).
Ring-Opening Reactions
The ring-opening of cyclopropane-1,1-dicarboxylates with vicinal donor aryl groups by boronic acids under metal-free conditions has been developed. This reaction, facilitated by trifluoroacetic acid or boron trifluoride, showcases the chemical versatility of cyclopropane carboxylic acids (Ortega & Csákÿ, 2016).
Biocatalytic Synthesis
A biocatalytic method for the synthesis of CHF2-containing trisubstituted cyclopropanes has been developed. This method is noteworthy for its high yield, diastereo- and enantioselectivity, illustrating the application of cyclopropane derivatives in medicinal chemistry (Carminati et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-(difluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPYFAYLGMEWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



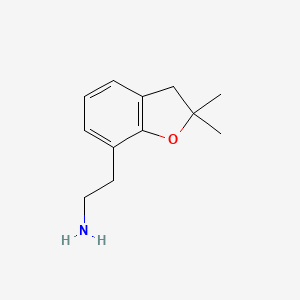
![2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1455513.png)

![7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1455516.png)
![8-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455518.png)



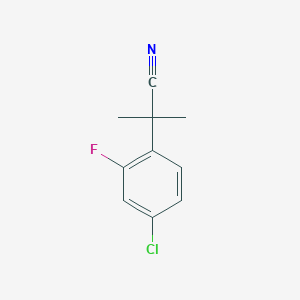
![4-(3H-[1,2,3]Triazol-4-YL)piperidine](/img/structure/B1455528.png)
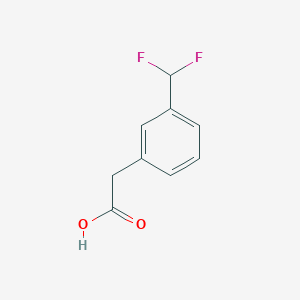
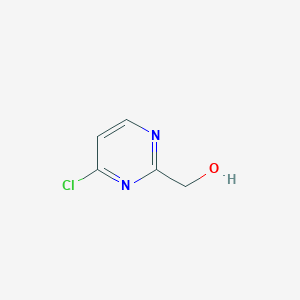
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1455533.png)
